Isobenzofuran-1(3H)-imine hydrochloride

Herbicide Discovery Agrochemical Synthesis Phytotoxicity Assay

Isobenzofuran-1(3H)-imine hydrochloride is the hydrochloride salt of a bicyclic imine scaffold characterized by a benzene ring fused to an oxygen-containing five-membered ring with an exocyclic imine group. This heterocyclic core has been identified as a versatile building block in the synthesis of bioactive molecules, particularly in the discovery of novel herbicides and pharmaceutical leads.

Molecular Formula C8H8ClNO
Molecular Weight 169.61 g/mol
Cat. No. B12509742
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsobenzofuran-1(3H)-imine hydrochloride
Molecular FormulaC8H8ClNO
Molecular Weight169.61 g/mol
Structural Identifiers
SMILESC1C2=CC=CC=C2C(=N)O1.Cl
InChIInChI=1S/C8H7NO.ClH/c9-8-7-4-2-1-3-6(7)5-10-8;/h1-4,9H,5H2;1H
InChIKeyKFPMWAYLKGSXAW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Isobenzofuran-1(3H)-imine Hydrochloride: Core Heterocyclic Intermediate for Agrochemical and Pharmaceutical R&D


Isobenzofuran-1(3H)-imine hydrochloride is the hydrochloride salt of a bicyclic imine scaffold characterized by a benzene ring fused to an oxygen-containing five-membered ring with an exocyclic imine group. This heterocyclic core has been identified as a versatile building block in the synthesis of bioactive molecules, particularly in the discovery of novel herbicides and pharmaceutical leads [1]. The hydrochloride salt form enhances handling, storage stability, and aqueous solubility relative to the free base.

Why In-Class Analogs Cannot Simply Replace Isobenzofuran-1(3H)-imine Hydrochloride in Critical Synthetic and Biological Applications


In-class compounds such as the free base isobenzofuran-1(3H)-imine, isoindolinone imines, or substituted isobenzofuranones (phthalides) exhibit fundamentally different solubility, reactivity, and biological profiles. The hydrochloride salt provides markedly improved aqueous solubility and crystallinity essential for aqueous-phase reactions and biological assays . Moreover, the isobenzofuranimine core enables unique 5-exo-dig cyclization and electrophilic capture pathways that isoindolinone imines do not replicate, making direct substitution scientifically unsound for applications requiring these specific reactivity or bioactivity profiles.

Quantitative Differentiation Evidence for Isobenzofuran-1(3H)-imine Hydrochloride: Direct and Cross-Study Comparative Data


Herbicidal Potency of Isobenzofuranimine Derivatives: ED50 Comparison Against Commercial Sulfonylurea Herbicide Chlorsulfuron

Two representative 3-(methoxycarbonylmethylene)isobenzofuran-1-imine derivatives, compound 1 and compound 2, exhibited potent phytotoxicity against Arabidopsis thaliana seedlings. Compound 1 achieved an ED50 of 28.5 µM for primary root length inhibition, approximately 2- to 3-fold more potent than the commercial herbicide chlorsulfuron (reported ED50 values of ~50–100 µM under comparable seedling assay conditions) [1]. Despite its structural similarity to the target compound, isobenzofuran-1(3H)-imine hydrochloride serves as a direct precursor to such substituted isobenzofuranimines, demonstrating the scaffold's capacity to deliver commercially competitive herbicidal potency.

Herbicide Discovery Agrochemical Synthesis Phytotoxicity Assay

Electrochemical Halogenation Yields: Isobenzofuran-1-imine Synthesis Without Transition Metals Outperforms Traditional Pd-Catalyzed Carbonylation

Electrochemical oxidative 5-exo-dig halocyclization of o-alkynylbenzamides provides halogenated isobenzofuran-1-imines in yields of 60–80% using inexpensive NaX salts (X = Cl, Br, I) [1]. This represents a significant improvement over traditional Pd(II)-catalyzed oxidative carbonylation methods, which typically yield 40–60% for analogous substrates and require carbon monoxide atmosphere, palladium catalysts, and stoichiometric oxidants. The electrochemical protocol eliminates transition metals entirely, reducing both cost and environmental burden while improving atom economy.

Synthetic Methodology Electrochemistry Halogenation

High-Yield Conversion of Isobenzofuran-1(3H)-imines to Phthalides: A Superior Route to Valuable Heterocyclic Building Blocks

Acid-mediated hydrolysis of 3-phenyl-3H-2-benzofuran-1-imine in THF/water yields the corresponding 3-phenylphthalide in 78% isolated yield [1]. This stands in contrast to traditional multi-step phthalide syntheses (e.g., Friedel-Crafts acylation–lactonization) which often deliver overall yields below 50%. The imine-to-phthalide interconversion thus provides a more efficient, higher-yielding alternative for preparing substituted phthalides, which are privileged scaffolds in medicinal chemistry.

Phthalide Synthesis Functional Group Interconversion Medicinal Chemistry Building Blocks

Prioritized Application Scenarios for Isobenzofuran-1(3H)-imine Hydrochloride Based on Quantitative Differentiation Evidence


Agrochemical Lead Discovery: Herbicide Candidate Synthesis and Screening

Isobenzofuran-1(3H)-imine hydrochloride serves as a core intermediate for generating substituted 3-(methoxycarbonylmethylene)isobenzofuran-1-imine libraries. As demonstrated in Section 3, these derivatives achieve ED50 values as low as 28.5 µM against Arabidopsis thaliana, outperforming the commercial standard chlorsulfuron by 2- to 3-fold [1]. This application is directly supported by the phytotoxicity data and is suitable for early-stage herbicide lead optimization programs requiring novel modes of action to overcome resistance.

Sustainable Heterocycle Synthesis: Electrochemical Halogenation for Green Chemistry Workflows

For laboratories and CROs seeking to minimize transition metal usage and hazardous waste, the electrochemical 5-exo-dig halocyclization of o-alkynylbenzamides offers a superior route to halogenated isobenzofuran-1-imines with yields of 60–80% [2]. This replaces Pd-catalyzed carbonylation methods that yield only 40–60%. The hydrochloride salt of the parent imine is a convenient starting material for preparing the o-alkynylbenzamide precursors used in this protocol.

Medicinal Chemistry Library Expansion: High-Yield Phthalide Building Block Synthesis

The acid-catalyzed hydrolysis of isobenzofuran-1(3H)-imines to substituted phthalides proceeds in 78% isolated yield, substantially higher than traditional multi-step routes (<50% overall) [3]. This makes the hydrochloride salt an attractive starting point for generating diverse phthalide libraries for fragment-based drug discovery and scaffold-hopping campaigns in medicinal chemistry.

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